![molecular formula C9H7N3O3S B14638228 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole CAS No. 55210-90-7](/img/structure/B14638228.png)
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. The compound features a thiadiazole ring fused with a nitrofuran moiety, which contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives under acidic conditions.
Final coupling: The final step involves coupling the nitrofuran-thiadiazole intermediate with a methyl group to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Oxidation: Formation of nitrofurans with carboxyl or hydroxyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its antimicrobial properties, particularly against Gram-positive bacteria and Helicobacter pylori.
Biological Research: The compound is used to investigate the mechanisms of microbial resistance and to develop new antimicrobial agents.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- 5-Nitrofuran-2-ylmethylene Diacetate
- Ethyl 5-nitrofuran-2-carboxylate
Uniqueness
2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole is unique due to its combination of a nitrofuran and thiadiazole moiety, which imparts distinct antimicrobial properties and a broad spectrum of activity against various bacterial strains. This makes it a promising candidate for developing new antimicrobial agents.
Eigenschaften
CAS-Nummer |
55210-90-7 |
|---|---|
Molekularformel |
C9H7N3O3S |
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
2-methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7N3O3S/c1-6-10-11-8(16-6)4-2-7-3-5-9(15-7)12(13)14/h2-5H,1H3 |
InChI-Schlüssel |
CDNCWSMCMJOYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



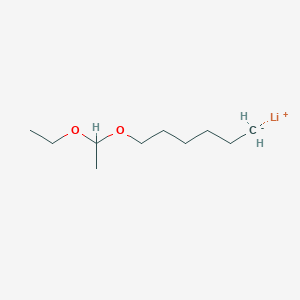
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
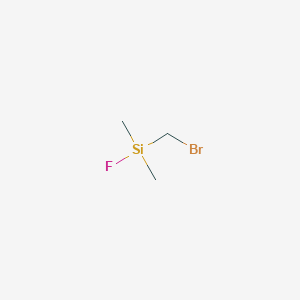

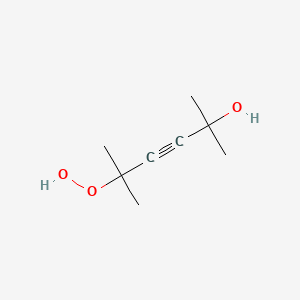
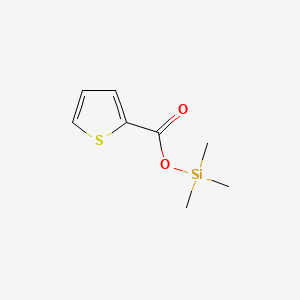
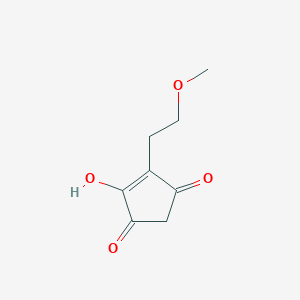
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

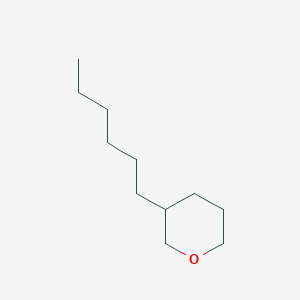
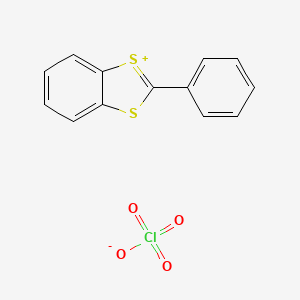
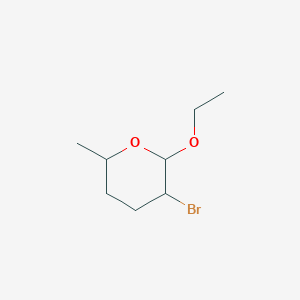
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
